molecular formula C6H11NO2 B1526576 N-cyclopropyl-2-hydroxy-N-methylacetamide CAS No. 1247116-47-7

N-cyclopropyl-2-hydroxy-N-methylacetamide

Cat. No. B1526576
CAS RN: 1247116-47-7
M. Wt: 129.16 g/mol
InChI Key: BEKGTIZDYXJDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopropyl-2-hydroxy-N-methylacetamide” is a chemical compound with the molecular formula C6H11NO2 . It is also known by its other name, "Acetamide, N-cyclopropyl-2-hydroxy-N-methyl-" .


Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-2-hydroxy-N-methylacetamide” consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 129.16 .

Scientific Research Applications

Conformational Restriction of Biologically Active Compounds

The cyclopropane ring serves as a structural motif to restrict the conformation of biologically active molecules, enhancing their activity and facilitating the investigation of their bioactive conformations. For instance, the development of chiral cyclopropanes as conformationally restricted analogues of histamine demonstrates the potential of incorporating a cyclopropane unit to explore bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Hydrolysis Mechanism in High-Temperature Water

N-methylacetamide (NMA) has been used as a model compound to study the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water, revealing the process's pH dependence and the significant effect of substituent size on the hydrolysis rate (Duan, Dai, & Savage, 2010).

Infrared Spectrum Analysis

The density functional theory quantum chemistry method has been applied to calculate the independent infrared spectrum of N-methylacetamide components, helping to analyze the contribution of each component to amide I, II, and III bands. This research aids in understanding the formation of the amide infrared spectrum, with implications for organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).

Synthetic Applications

Cyclopropylamines, including those related to N-cyclopropyl-2-hydroxy-N-methylacetamide, have shown utility as synthetic intermediates. Their synthesis via Ti-mediated coupling and their application in preparing constrained amino acid derivatives underscore their versatility in organic synthesis (Joosten, Vasse, Bertus, & Szymoniak*, 2008).

properties

IUPAC Name

N-cyclopropyl-2-hydroxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7(5-2-3-5)6(9)4-8/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKGTIZDYXJDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-hydroxy-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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